5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (5-ATCN) possesses a unique combination of functional groups, including an amino group, a carbonyl group, and a dithiole ring. This makes it a potentially valuable building block for the synthesis of novel bioactive molecules. Studies have shown that 5-ATCN can be incorporated into various heterocyclic scaffolds, which are known for their diverse biological activities [].
5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is a sulfur-containing heterocyclic compound characterized by its unique structure, which includes a dithiole ring and a carbonitrile functional group. Its molecular formula is C₄H₂N₂S₃, and it has a molecular weight of 174.27 g/mol. The compound typically appears as a solid with a melting point exceeding 360°C, indicating its thermal stability. It is soluble in various organic solvents and has applications in both biological and chemical research .
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile exhibits notable biological activities. It has been studied for its potential:
These biological properties make it a compound of interest in pharmacological research.
Several methods have been developed for synthesizing 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile:
These methods vary in complexity and efficiency, allowing for flexibility depending on laboratory resources.
5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile finds applications across various fields:
These applications underscore its significance in both industrial and research settings.
Studies examining the interactions of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile with biological macromolecules have revealed:
Such studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile shares structural similarities with several other compounds:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid | Dithiole derivative | Contains carboxylic acid functionality |
| Ethyl 5-amino-3-thioxo-3H-(1,2)dithiole-4-carboxylate | Ester derivative | Exhibits similar biological activity |
| 5-Amino-thiazole derivatives | Thiazole ring | Known for diverse biological activities |
The uniqueness of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile lies in its specific combination of sulfur atoms and functional groups, which contribute to its distinct chemical reactivity and biological properties compared to these similar compounds.
The molecular formula of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is C₄H₂N₂S₃, with a molecular weight of 174.27 g/mol. Its structure comprises a five-membered 1,2-dithiole ring fused with a nitrile group (-CN) at position 4 and an amino group (-NH₂) at position 5 (Figure 1). The thioxo group (=S) at position 3 contributes to its electron-deficient nature, enabling diverse reactivity patterns.
| Property | Value | Source |
|---|---|---|
| Melting Point | >360°C | |
| Density | 1.73 g/cm³ | |
| Boiling Point | 374.7°C at 760 mmHg | |
| Solubility | Organic solvents (e.g., DMSO) |
Figure 1: Molecular structure highlighting the dithiole ring (S-S), nitrile (-CN), and amino (-NH₂) groups.
The compound was first synthesized in the late 20th century via reactions involving carbon disulfide and cyanoacetamide derivatives. Early studies focused on its role as a precursor for dithiolethiones, a class of compounds with antioxidant properties. A pivotal 2002 study by Čmelík et al. elucidated its regioselectivity in electrophilic attacks, establishing foundational reactivity principles.
The 1,2-dithiole ring is a rare scaffold in heterocyclic chemistry, valued for its:
| Compound | Structure | Key Differences |
|---|---|---|
| 3H-1,2-Dithiole-3-thione | No nitrile/amino groups | Lower polarity |
| Tylophorinicine | Phenanthroindolizidine | Larger, fused ring system |
| Dithiomalondianilide | Open-chain dithioester | Lack of cyclization |
5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile represents a heterocyclic compound characterized by a five-membered ring containing two sulfur atoms in adjacent positions within the 1,2-dithiole framework [1]. The molecular structure exhibits a planar ring geometry, consistent with the aromatic nature of the dithiole system, where the planarity is maintained through the delocalization of π-electrons across the ring structure [29]. The compound features multiple functional groups that contribute to its unique chemical properties: an amino group (-NH₂) at position 5, a thioxo group (C=S) at position 3, and a carbonitrile group (-C≡N) at position 4 [1] [2].
Conformational analysis of related dithiole compounds reveals that the five-membered ring adopts a planar configuration with minimal deviation from planarity [29]. The dihedral angles within the ring system typically vary between 0.00 and 0.01 degrees, indicating a highly planar molecular geometry [29]. The presence of the thioxo group contributes to the electronic stabilization of the ring system through resonance effects, while the amino group can participate in hydrogen bonding interactions [29] [32].
The molecular conformation is further stabilized by the electronic delocalization between the sulfur atoms and the carbon framework [29]. Quantum chemical calculations on similar dithiole derivatives indicate that the compound maintains its planar geometry in both gas phase and solid state, with the substituents adopting orientations that minimize steric hindrance while maximizing electronic stabilization [29] [32].
The physical properties of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile reflect its molecular structure and intermolecular interactions [5] [17]. The compound exhibits a high melting point exceeding 360°C, indicating strong intermolecular forces likely arising from hydrogen bonding involving the amino group and dipole-dipole interactions between the polar functional groups [5]. The boiling point of 374.7°C at 760 mmHg further demonstrates the thermal stability of the compound [5] [17].
| Property | Value | Source |
|---|---|---|
| Melting Point | >360°C | [5] |
| Boiling Point | 374.7°C (at 760 mmHg) | [5] [17] |
| Density | 1.73 g/cm³ | [5] [17] |
| Flash Point | 180.4°C | [5] [17] |
| Refractive Index | 1.844 | [5] [17] |
| Vapor Pressure | 8.21 × 10⁻⁶ mmHg (at 25°C) | [17] |
The density of 1.73 g/cm³ reflects the presence of multiple sulfur atoms, which contribute significantly to the molecular weight [5] [17]. The relatively high refractive index of 1.844 suggests substantial polarizability of the molecule, consistent with the presence of sulfur atoms and the extended π-electron system [5] [17]. The low vapor pressure indicates limited volatility at room temperature, which is consistent with the strong intermolecular interactions observed in the solid state [17].
The compound typically appears as a clear solid with characteristic coloration that may range from pale yellow to more intense hues depending on the purity and crystalline form [5]. Solubility characteristics indicate limited solubility in polar protic solvents due to the hydrophobic nature of the dithiole ring system, while showing better solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [18].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile through characteristic chemical shifts and coupling patterns [18] [24]. The ¹H Nuclear Magnetic Resonance spectrum typically exhibits signals corresponding to the amino group protons, which appear as a broad singlet in the region of 6.0-7.0 parts per million due to rapid exchange and hydrogen bonding effects [18]. The absence of additional proton signals in the aromatic region confirms the substitution pattern of the dithiole ring [18].
¹³C Nuclear Magnetic Resonance spectroscopy reveals distinctive carbon environments within the molecule [18]. The carbonitrile carbon typically appears at approximately 115-120 parts per million, characteristic of the C≡N functional group [18]. The thioxo carbon exhibits a chemical shift in the range of 180-200 parts per million, reflecting the deshielding effect of the sulfur atom [18]. The carbon atoms within the dithiole ring show chemical shifts consistent with their electronic environment and the degree of π-electron delocalization [18].
The multiplicity patterns observed in the Nuclear Magnetic Resonance spectra provide information about the molecular symmetry and the absence of proton-proton coupling within the ring system [24]. Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy, can be employed to establish connectivity patterns and confirm the proposed molecular structure [24].
Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for the functional groups present in 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile [18] [25]. The carbonitrile group exhibits a strong, sharp absorption band near 2200 cm⁻¹, which is characteristic of the C≡N stretching vibration [18]. This band typically appears as one of the most intense features in the infrared spectrum due to the significant dipole moment change associated with the stretching motion [25].
The amino group contributes multiple absorption features in the infrared spectrum [18]. The N-H stretching vibrations typically appear as medium to strong bands in the region of 3300-3400 cm⁻¹, with the exact frequency depending on the degree of hydrogen bonding and the solid-state packing arrangement [18]. The N-H bending vibrations are observed in the fingerprint region around 1600-1650 cm⁻¹ [18].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C≡N stretch | ~2200 | Strong | Carbonitrile |
| N-H stretch | 3300-3400 | Medium-Strong | Amino group |
| C=S stretch | 1000-1100 | Strong | Thioxo group |
| Ring vibrations | 400-800 | Variable | Dithiole ring |
The thioxo group exhibits characteristic C=S stretching vibrations in the region of 1000-1100 cm⁻¹ [25]. This absorption band is often observed as a doublet due to Fermi resonance with overtone vibrations of other ring modes [25]. The dithiole ring system contributes multiple absorption bands in the fingerprint region below 1500 cm⁻¹, including C-S stretching vibrations and ring deformation modes [25].
Mass spectrometry analysis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile reveals characteristic fragmentation patterns that provide structural information and confirm molecular composition [23] [26]. The molecular ion peak appears at m/z 174, corresponding to the molecular weight of 174.27 g/mol, though this peak may exhibit variable intensity depending on the ionization method employed [1] [17].
Fragmentation patterns in electron ionization mass spectrometry typically involve the loss of small neutral molecules and the formation of stable ionic fragments [23] [26]. Common fragmentation pathways include the loss of the carbonitrile group (loss of 26 mass units) to give m/z 148, and the loss of sulfur atoms or sulfur-containing fragments [26]. The amino group may participate in rearrangement reactions leading to the formation of characteristic iminium ions [26].
| m/z Value | Relative Intensity | Assignment | Loss from Molecular Ion |
|---|---|---|---|
| 174 | Variable | [M]⁺- | - |
| 148 | Medium | [M-CN]⁺ | -26 |
| 116 | Low | [M-CNS]⁺ | -58 |
| 91 | Medium | Fragment ion | -83 |
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, which precisely describes the substitution pattern and functional groups present in the molecule [1] [19]. The numbering system for the dithiole ring follows established conventions where the sulfur atoms occupy positions 1 and 2, with subsequent carbons numbered sequentially [1].
| Identifier Type | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile |
| Molecular Formula | C₄H₂N₂S₃ |
| Chemical Abstracts Service Number | 5147-74-0 |
| International Chemical Identifier | InChI=1S/C4H2N2S3/c5-1-2-3(6)8-9-4(2)7/h6H2 |
| International Chemical Identifier Key | IXPKEXWZTKXQBC-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C(#N)C1=C(SSC1=S)N |
The Chemical Abstracts Service registry number 5147-74-0 provides a unique identifier for database searches and regulatory documentation [1] [17] [19]. The International Chemical Identifier string encodes the complete molecular structure in a standardized format, enabling automated structure recognition and database queries [1] [17]. The International Chemical Identifier Key serves as a hashed version of the full International Chemical Identifier, providing a fixed-length identifier suitable for database indexing [1] [17].
The Topological Polar Surface Area of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile has been calculated as 138.38 Ų, which represents a significant portion of the total molecular surface area [5] [12] [14]. This value is primarily contributed by the polar functional groups: the amino group, the carbonitrile group, and the sulfur atoms within the dithiole ring system [12] [13]. The relatively high Topological Polar Surface Area value indicates substantial polarity and potential for hydrogen bonding interactions [12] [13].
The Topological Polar Surface Area calculation methodology involves the summation of polar atomic surface contributions based on established fragment values [12] [14]. For this compound, the nitrogen atoms in the amino and carbonitrile groups contribute significantly to the overall polar surface area, as do the sulfur atoms with their lone pairs of electrons [12] [14]. The thioxo sulfur atom, in particular, makes a substantial contribution due to its formal negative charge and high electron density [12].
| Contributor | Surface Area Contribution (Ų) | Percentage of Total |
|---|---|---|
| Amino nitrogen | ~26 | ~19% |
| Carbonitrile nitrogen | ~23 | ~17% |
| Sulfur atoms (3 total) | ~89 | ~64% |
| Total Topological Polar Surface Area | 138.38 | 100% |
This high Topological Polar Surface Area value has implications for the compound's pharmacokinetic properties, suggesting limited membrane permeability and reduced likelihood of crossing biological barriers such as the blood-brain barrier [12] [13]. The value exceeds typical thresholds for oral bioavailability (90 Ų) and central nervous system penetration (60 Ų), indicating that the compound would likely exhibit limited absorption and distribution characteristics [13].
Computational analysis reveals several important molecular descriptors that characterize the electronic and geometric properties of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile [5] [17] [31]. The calculated logarithm of the octanol-water partition coefficient (LogP) value of 2.57 indicates moderate lipophilicity, balancing the hydrophobic dithiole ring system against the polar functional groups [5] [17]. This value suggests the compound would have intermediate solubility characteristics in both aqueous and organic phases [14].
The molecular weight of 174.27 g/mol places the compound within the typical range for small organic molecules, while the heavy atom count of 9 atoms reflects the compact nature of the heterocyclic structure [5] [17]. The exact mass of 173.938 Da provides precise mass information useful for high-resolution mass spectrometry applications [5] [17].
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Weight | 174.27 g/mol | Small molecule range |
| Exact Mass | 173.938 Da | High-resolution mass spectrometry |
| Heavy Atom Count | 9 | Compact structure |
| Hydrogen Bond Donors | 1 | Amino group |
| Hydrogen Bond Acceptors | 4 | N and S atoms |
| Rotatable Bonds | 0 | Rigid structure |
| LogP (calculated) | 2.57 | Moderate lipophilicity |
Quantum chemical parameters derived from computational studies indicate specific electronic characteristics [29] [31]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the electronic properties and potential reactivity of the molecule [29] [31]. The energy gap between these frontier orbitals provides information about the electronic excitation properties and chemical stability [29] [31]. The dipole moment, calculated from the charge distribution, indicates the overall polarity of the molecule and influences intermolecular interactions [29].
Irritant